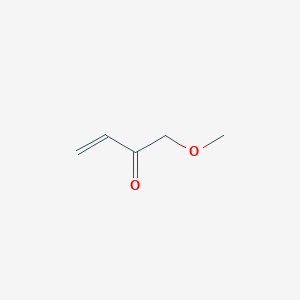

1-methoxybut-3-en-2-one

Description

Significance and Role in Complex Molecule Synthesis

The strategic importance of the 1-methoxybut-3-en-2-one scaffold lies in its utility as a key intermediate for assembling intricate natural products. Its derivatives serve as crucial components in the total synthesis of biologically active molecules, particularly those of marine origin.

A significant application is the use of its brominated derivative, (E)-4-bromo-3-methoxybut-3-en-2-one, in the synthesis of the terminal bromomethoxydiene (BMD) moiety. researchgate.netub.edu This synthetically challenging fragment is a common feature in the polyhydroxylated chains of phormidolides and oscillariolide, a family of marine macrolides that exhibit toxicity against various cancer cell lines. researchgate.netub.edu The development of a robust and scalable methodology to synthesize the key (E)-4-bromo-3-methoxybut-3-en-2-one fragment has been a critical step towards the total synthesis of these complex natural products. scispace.com

Furthermore, the core structure of 1-methoxybut-3-en-2-one has been employed in the total synthesis of other complex alkaloids. In the first chemical synthesis of (−)-curvulamine, an alkaloid with notable antibiotic activity, (E)-4-methoxybut-3-en-2-one was a key starting material. sci-hub.se It was merged with a protected pyrrole (B145914) derivative through an aldol (B89426) condensation to construct a crucial dienone intermediate, which was then cyclized to form the core heteroaromatic pyrrolo[1,2-a]azepinone nucleus of the target molecule. sci-hub.se

| Target Molecule | Role of 1-Methoxybut-3-en-2-one Derivative | Key Transformation | Reference |

|---|---|---|---|

| Phormidolides/Oscillariolide | Precursor to the (E)-bromomethoxydiene (BMD) moiety | Synthesis of (E)-4-bromo-3-methoxybut-3-en-2-one as a key building block | researchgate.netub.eduscispace.com |

| (−)-Curvulamine | Starting material for the core heterocyclic structure | Aldol condensation of (E)-4-methoxybut-3-en-2-one with a pyrrole derivative | sci-hub.se |

Overview of Advanced Synthetic Methodologies and Reactivity Patterns

The utility of 1-methoxybut-3-en-2-one and its derivatives is underpinned by specific synthetic methodologies for their preparation and their distinct reactivity in subsequent transformations.

Synthetic Methodologies: The synthesis of derivatives of 1-methoxybut-3-en-2-one has been approached through several strategies. For the synthetically important (E)-4-bromo-3-methoxybut-3-en-2-one, one of the first attempted methods involved a three-step procedure starting from bromopyruvic acid. ub.edu This route included the transformation of the acid into a dimethyl acetal-methyl ester, followed by a reaction with methyllithium (B1224462) (MeLi) at low temperatures to yield the ketone. ub.edu A more recent, high-yielding, and scalable synthesis begins with the commercially available 1,3-dibromo-2,2-dimethoxypropane, which undergoes an eight-step sequence without intermediate purification to afford the target (E)-isomer. scispace.com

Reactivity Patterns: The reactivity of the 1-methoxybut-3-en-2-one framework is dominated by its conjugated system. The enone moiety makes it a participant in various addition and cycloaddition reactions.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxybut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-5(6)4-7-2/h3H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDSKVOHJOFQES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415662 | |

| Record name | 1-METHOXY-3-BUTEN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43042-58-6 | |

| Record name | 1-METHOXY-3-BUTEN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methoxybut 3 En 2 One and Its Key Analogues

Direct Synthetic Approaches to 1-Methoxybut-3-en-2-one

Detailed and optimized reaction pathways for the direct synthesis of 1-methoxybut-3-en-2-one are not prominently described in the available scientific literature. Its isomer, 4-methoxy-3-buten-2-one, is commercially available and serves as a precursor in the synthesis of other important reagents like Danishefsky's diene.

Optimized Reaction Pathways and Conditions

Information regarding optimized reaction pathways and specific conditions for the direct synthesis of 1-methoxybut-3-en-2-one is limited. The compound is often generated in situ or as a byproduct of other reactions. pageplace.de

Stereoselective Synthesis of 4-Bromo-3-methoxybut-3-en-2-one

The stereoselective synthesis of 4-bromo-3-methoxybut-3-en-2-one has been a subject of significant research, driven by its importance as a key building block for the synthesis of marine natural products like oscillariolide and phormidolides. scispace.comub.edu The control of the stereochemistry of the double bond, affording either the (E) or (Z) isomer, is crucial for the successful construction of these complex molecules.

Enantioselective Strategies for (E)-Stereoisomer Control

The synthesis of the (E)-isomer of 4-bromo-3-methoxybut-3-en-2-one is a critical challenge that has been addressed through various innovative strategies.

One effective method for enriching the desired (E)-stereoisomer involves photochemical isomerization. scispace.com An isomeric mixture of (Z)- and (E)-1,3-dibromo-2,2-dimethoxypropane can be irradiated with UV light to favor the formation of the (E)-isomer of the subsequent diene precursor. scispace.com Specifically, irradiation of a (Z:E = 1:1) mixture of the dibromo compound with UV light at 254 nm in hexane (B92381) for 8 hours leads to an enrichment of the (E)-isomer. scispace.com

| Starting Material | Conditions | Outcome |

| (Z:E = 1:1) 1,3-dibromo-2,2-dimethoxypropane | UV light (254 nm), hexane, 8 h | Enrichment of the (E)-isomer |

A robust and high-yielding multi-step sequence has been developed for the synthesis of (E)-4-bromo-3-methoxybut-3-en-2-one. scispace.com This sequence begins with the enriched (E)-dibromo compound obtained from photochemical isomerization. The key steps involve acetylation, hydrolysis, and allylic oxidation to yield a formyl derivative. scispace.com Subsequent alkylation and a second allylic oxidation furnish the final (E)-4-bromo-3-methoxybut-3-en-2-one as a single isomer. scispace.com

Synthetic Sequence for (E)-4-bromo-3-methoxybut-3-en-2-one

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Acetylation | Not specified |

| 2 | Hydrolysis | Not specified |

| 3 | Allylic Oxidation | Not specified |

| 4 | Alkylation | MeMgBr |

Controlled Synthesis of (Z)-Stereoisomers

The controlled synthesis of the (Z)-isomer of 4-bromo-3-methoxybut-3-en-2-one has also been achieved. scispace.com One reported method involves the HBr elimination from a dibromo-methoxy intermediate, which is promoted by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), yielding the (Z)-isomer with good efficiency. scispace.com The starting dibromo-methoxy intermediate can be generated from a bromohydrazone through a one-pot sequence involving bromination, elimination, and methanol (B129727) addition. scispace.com

| Precursor | Reagents and Conditions | Product | Yield |

| Dibromo-methoxy intermediate | DBU | (Z)-4-bromo-3-methoxybut-3-en-2-one | 71% |

Utilization of Advanced Starting Material Precursors (e.g., Bromopyruvic Acid Derivatives, Dibromodimethoxypropane)

The synthesis of bromo-methoxy-butenone structures, key analogues of 1-methoxybut-3-en-2-one, has been approached using several advanced starting materials. These methods aim to stereoselectively produce specific isomers, which are valuable in the synthesis of natural products like phormidolides and oscillariolides. ub.edunih.gov

One strategy begins with bromopyruvic acid , which is converted in a three-step sequence to its dimethyl acetal-methyl ester derivative. ub.edu This intermediate then reacts with methyllithium (B1224462) (MeLi) at low temperatures to yield a ketone. ub.edu The final step involves the acid-catalyzed elimination of methanol to produce (Z)-4-bromo-3-methoxybut-3-en-2-one. ub.edu However, nuclear Overhauser effect (NOE) studies confirmed the product as the Z-isomer, which was not the desired E-isomer for certain applications. ub.eduscispace.com

An alternative and effective methodology for synthesizing the (E)-isomer starts from 1,3-dibromo-2,2-dimethoxypropane . scispace.com This precursor is used to generate a 1:1 isomeric mixture of (Z:E)-dibromo compound 5. scispace.com The mixture is then enriched in the desired E-isomer by irradiating it with UV light. Following enrichment, a sequence of acetylation, hydrolysis, and allylic oxidation leads to the formyl derivative, which is a precursor to the target (E)-4-bromo-3-methoxybut-3-en-2-one. scispace.com

| Starting Material | Key Steps | Final Product | Yield | Reference |

| Bromopyruvic Acid | 1. Acetal/ester formation2. Reaction with MeLi3. Acid-catalyzed elimination | (Z)-4-bromo-3-methoxybut-3-en-2-one | 71% | ub.edu |

| 1,3-Dibromo-2,2-dimethoxypropane | 1. Formation of dibromo-methoxypropene mixture2. UV irradiation for E-isomer enrichment3. Acetylation, hydrolysis, oxidation | (E)-4-bromo-3-methoxybut-3-en-2-one | Not specified | scispace.com |

Synthesis of Related Dienone and Butadiene Analogues

The core structure of 1-methoxybut-3-en-2-one is a valuable scaffold for creating more complex diene systems, particularly those containing sulfinyl groups, which are important in asymmetric synthesis.

Preparation of 1-Methoxy-3-(phenylsulfinyl)buta-1,3-dienes

The synthesis of (E)- and (Z)-1-methoxy-3-(phenylsulfinyl)buta-1,3-dienes is achieved through an efficient process involving the in situ generation and trapping of benzenesulfenic acid. rsc.orgrsc.org The process starts with the thermolysis of ethyl 2-ethoxycarbonyl-3-(phenylsulfinyl)butanoate in refluxing dichloromethane (B109758) to generate the transient benzenesulfenic acid. rsc.org This reactive intermediate is immediately trapped by adding either (E)- or (Z)-1-methoxybut-1-en-3-yne. rsc.orgrsc.org This reaction proceeds in high yield to form the corresponding (E)- and (Z)-dienes. rsc.orgrsc.org These dienes are valuable in Diels-Alder reactions, where their reactivity is enhanced by the electron-donating methoxy (B1213986) group. arkat-usa.org

Synthesis of Enantiopure 3-(Alkylsulfinyl)-1-methoxy-1,3-butadienes

The creation of enantiomerically pure 3-(alkylsulfinyl)-1-methoxy-1,3-butadienes relies on the regioselective addition of chiral sulfenic acids to enynes. acs.org This method provides a route to both (E)- and (Z)-isomers of the target dienes. nih.govacs.org

The synthesis begins with enantiopure hydroxythiols, which are derived from readily available chiral pool sources like camphorsulfonic acid and mandelic acid. acs.orgacs.org These hydroxythiols undergo a base-catalyzed addition to acrylonitrile, followed by oxidation with m-chloroperoxybenzoic acid (m-CPBA) to form sulfoxides. acs.org Thermolysis of these sulfoxides generates transient chiral sulfenic acids, such as (1S)-isoborneol-10-sulfenic acid. nih.govacs.orgresearchgate.net These acids are then trapped in situ by (E)- or (Z)-1-methoxybut-1-en-3-ynes to yield the desired enantiopure 1-methoxy-3-(alkylsulfinyl)-1,3-butadienes. acs.orgnih.govacs.org

The addition of sulfenic acids to alkynes and enynes is a concerted, cyclic process that allows for the introduction of chirality at the sulfur atom. nih.gov In the synthesis of enantiopure 3-(alkylsulfinyl)-1-methoxy-1,3-butadienes, the stereochemical outcome is influenced by the chiral auxiliary attached to the sulfenic acid. nih.govacs.org The addition of chiral sulfenic acids, generated from enantiopure precursors, to a non-chiral enyne proceeds with asymmetric induction. nih.govresearchgate.net The degree of this induction is dependent on the specific nature of the chiral group on the sulfenic acid. nih.govacs.org This step is crucial as the chirality at the sulfur atom subsequently controls the diastereofacial selectivity in cycloaddition reactions, such as the Diels-Alder reaction. nih.govacs.org Recent advancements have also explored nickel-catalyzed asymmetric hydrosulfenation of alkynes with in-situ generated sulfenic acids as a powerful method for producing chiral alkenyl sulfoxides. springernature.com

| Diene Product | Synthetic Approach | Key Features | Reference |

| 1-Methoxy-3-(phenylsulfinyl)buta-1,3-dienes | Thermolysis of a phenylsulfinyl precursor and in-situ trapping with an enyne. | High yield, provides both E and Z isomers. | rsc.orgrsc.org |

| Enantiopure 3-(Alkylsulfinyl)-1-methoxy-1,3-butadienes | Addition of chiral sulfenic acids (from chiral hydroxythiols) to enynes. | Utilizes chiral pool starting materials; generates enantiopure dienes. | acs.orgnih.govacs.org |

Derivatization via Condensation Reactions

The ketone functionality within the methoxybutenone framework allows for further chemical transformations, such as condensation reactions to form Schiff bases, which are important ligands in coordination chemistry.

Schiff Base Ligand Formation Incorporating 4-Methoxybut-3-en-2-one Units

New Schiff base ligands can be synthesized through the condensation reaction of a dicarbonyl compound with a diamine. doaj.org A notable example involves the reaction between 3-(ethoxymethylene)pentane-2,4-dione (B1267616) and 3,3'-diaminobenzidine (B165653) in ethanol (B145695) under reflux. doaj.orgresearchgate.netkoyauniversity.org This reaction, catalyzed by potassium hydroxide (B78521) (KOH), results in the formation of a novel tetradentate ligand of the [N4O4] type. doaj.orgresearchgate.netkoyauniversity.org The resulting ligand structure is described as [3,3',3'',3'''-(1E,1'E,1''E,1'''E)-(biphenyl-3,3',4,4'-tetrayltetrakis(azan-1-yl-1-ylidene))tetrakis(methan-1-yl-1-ylidene))tetrakis(4-methoxybut-3-en-2-one)]. doaj.orgresearchgate.net This ligand can then be complexed with metal ions, such as Ni(II), to form stable, four-coordinate tetrahedral complexes. doaj.orgkoyauniversity.orgresearchgate.net

| Reactants | Reaction Type | Product | Reference |

| 3-(Ethoxymethylene)pentane-2,4-dione and 3,3'-Diaminobenzidine | Schiff base condensation | [N4O4] type ligand incorporating 4-methoxybut-3-en-2-one units | doaj.orgresearchgate.netkoyauniversity.org |

| [N4O4] ligand and Nickel(II) acetate | Complexation | [Ni2(L)] metal complex | koyauniversity.org |

Reactivity and Reaction Mechanisms of 1 Methoxybut 3 En 2 One and Its Derivatives

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, represent one of the most powerful tools in organic synthesis for the construction of six-membered rings with a high degree of stereocontrol. 1-Methoxybut-3-en-2-one and its derivatives serve as valuable dienes in these transformations.

Diels-Alder Reactions with Various Dienophiles

The [4+2] cycloaddition of 1-methoxybut-3-en-2-one with various dienophiles leads to the formation of functionalized cyclohexene (B86901) derivatives. The reaction's outcome, particularly its selectivity, is governed by the electronic nature of the reactants, the reaction conditions, and the presence of catalysts or chiral auxiliaries.

The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene, such as 1-methoxybut-3-en-2-one, and an unsymmetrical dienophile is a critical aspect, determining which constitutional isomer is formed. researchgate.netnih.gov This selectivity is primarily governed by electronic effects, specifically the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). rsc.org

The methoxy (B1213986) group at the C1 position acts as an electron-donating group (EDG), increasing the electron density of the diene system and raising the energy of the HOMO. Resonance effects show that this donation results in a partial negative charge predominantly at the C4 position. Conversely, the carbonyl group at C2 has an electron-withdrawing effect. This electronic polarization dictates the regiochemical outcome. acs.orgresearchgate.net When reacting with a dienophile bearing an electron-withdrawing group (EWG), the "ortho" and "para" products are favored. For a 2-substituted diene like 1-methoxybut-3-en-2-one, the major product is typically the "para" isomer, where the substituents on the diene and dienophile are in a 1,4-relationship in the resulting cyclohexene ring. nih.gov This is due to the favorable alignment of the largest coefficient of the diene's HOMO (at C4) with the largest coefficient of the dienophile's LUMO. rsc.org

Stereoselectivity in the Diels-Alder reaction refers to the relative orientation of the substituents in the product. The reaction generally follows the "endo rule," where the substituents of the dienophile are oriented towards the developing π-system of the diene in the transition state. However, the endo/exo selectivity can be strongly influenced by the substitution pattern of both the diene and the dienophile. nih.gov In some cases, particularly when steric hindrance in the endo transition state is significant, the exo product can be formed preferentially.

Table 1: Regiochemical Preference in Diels-Alder Reactions This table illustrates the general principle of regioselectivity based on electronic effects.

| Diene Substituent Position | Type of Substituent | Dienophile Substituent | Major Product Regioisomer | Rationale |

| C1 | Electron-Donating Group (EDG) | Electron-Withdrawing Group (EWG) | "Ortho" (1,2-substituted) | Favorable orbital overlap |

| C2 | Electron-Donating Group (EDG) | Electron-Withdrawing Group (EWG) | "Para" (1,4-substituted) | Favorable orbital overlap |

Achieving absolute stereocontrol in Diels-Alder reactions is a significant goal, often realized through the use of chiral auxiliaries or catalysts. One effective strategy involves using dienophiles equipped with a chiral sulfinyl group. The sulfoxide (B87167) acts as both an activating group and a powerful chiral directing group. acs.orgtandfonline.com

The Diels-Alder cycloaddition of dienophiles bearing a chiral sulfoxide, such as (S)-2-(p-tolylsulfinyl)maleimides or other vinyl sulfoxides, proceeds with a high degree of π-facial diastereoselectivity. tandfonline.comacs.orgrsc.org The lone pair and the oxygen atom of the sulfinyl group create a distinct steric and electronic environment on each face of the C=C double bond. The diene is directed to attack the less sterically hindered face of the dienophile, leading to the preferential formation of one diastereomer. The stereochemical outcome can often be rationalized by considering the preferred conformation of the sulfinyl dienophile, where steric repulsions between the sulfoxide group and the rest of the molecule are minimized.

Research has demonstrated that chiral α-sulfinylmaleimides readily react with even less reactive dienes to provide cycloadducts with high diastereoselectivity. tandfonline.com Similarly, the reaction of enantiopure (SS)-2-(p-tolylsulfinyl)-1,4-naphthoquinone with acyclic dienes also shows significant π-facial diastereoselection. acs.org These methods provide a reliable pathway to enantiomerically enriched cyclohexene derivatives, which are valuable building blocks in the synthesis of natural products. tandfonline.com

Table 2: Diastereoselective Diels-Alder Reactions with Chiral Sulfinyl Dienophiles Data synthesized from studies on various dienes and chiral sulfinyl dienophiles, demonstrating the principle of sulfur-based chiral control.

| Diene | Chiral Sulfinyl Dienophile | Reaction Conditions | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |

| Cyclopentadiene | N-((S)-p-Tolylsulfinyl)maleimide | Toluene, 0 °C, 2h | >99% d.e. | tandfonline.com |

| Furan | N-((S)-p-Tolylsulfinyl)maleimide | Toluene, 80 °C, 24h | >99% d.e. | tandfonline.com |

| (E,E)-2,4-Hexadien-1-ol | (+)-(SS)-2-(p-Tolylsulfinyl)-1,4-naphthoquinone | CH₂Cl₂, -30 °C, 120h | 80:20 | acs.org |

| Cyclopentadiene | Activated Vinyl Sulfoxides | Not specified | Highly diastereoselective | rsc.org |

Lewis acids are widely used to catalyze the Diels-Alder reaction. They coordinate to the carbonyl group of the dienophile (or in this case, the diene), which lowers the energy of the LUMO, thereby accelerating the reaction. tandfonline.com This catalysis can also profoundly influence the stereoselectivity.

Lithium perchlorate (B79767) (LiClO₄), particularly in ethereal solvents like diethyl ether, is known to cause dramatic rate accelerations in Diels-Alder reactions. researchgate.net While sometimes debated as a true Lewis acid in the classical sense, its catalytic effect is well-documented. The prevailing explanation is that the lithium cation (Li⁺) acts as a Lewis acid, coordinating to a carbonyl oxygen. tandfonline.comuq.edu.au This coordination enhances the electron-withdrawing nature of the group, increases the polarization of the π-system, and can lock the reactant in a specific conformation.

This enforced conformation and enhanced electronic demand can lead to higher diastereofacial selectivity in reactions with chiral substrates and can increase the endo/exo ratio. Kinetic investigations of hetero-Diels-Alder reactions have shown a linear relationship between the reaction rate and the salt concentration, supporting the role of the lithium cation as the catalytic species. tandfonline.comacs.org Therefore, employing a lithium perchlorate solution could be an effective strategy to enhance both the rate and the stereoselectivity of Diels-Alder reactions involving 1-methoxybut-3-en-2-one.

The Diels-Alder reaction can also occur between a diene and an alkyne dienophile, leading to the formation of a cyclohexadiene ring system. 2H-Pyran-2-ones are a class of compounds that can function as dienes in [4+2] cycloadditions. Their reaction with alkynes typically results in the formation of a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, extruding carbon dioxide to yield a substituted benzene (B151609) ring. rsc.org

The reactivity and regioselectivity of these reactions are influenced by the electronic properties of both the pyrone and the alkyne. rsc.org Electron-rich pyrones react with electron-deficient alkynes in a normal-electron-demand Diels-Alder reaction. The derivative (Z)-1-methoxybut-1-en-3-yne is an enyne, containing both a double and a triple bond. In a reaction with a 2H-pyran-2-one, the alkyne moiety would serve as the dienophile. The methoxy group on the double bond makes the alkyne relatively electron-rich, suggesting that the reaction might proceed via an inverse-electron-demand Diels-Alder pathway if the pyrone is sufficiently electron-deficient. rsc.org

The regioselectivity would be determined by the substitution pattern on the pyrone ring. Studies on substituted 2H-pyran-2-ones reacting with various alkynes have shown that the outcome can be explained by considering electron demand and the stability of potential zwitterionic intermediates. rsc.org While specific experimental data on the reaction with (Z)-1-methoxybut-1-en-3-yne is not detailed in the surveyed literature, the general principles of pyrone cycloadditions suggest it would lead to a highly substituted aniline (B41778) precursor after CO₂ extrusion. nih.govrsc.org

Mechanistic Investigations of Pericyclic Processes

Understanding the intricate details of reaction mechanisms is crucial for predicting outcomes and designing new reactions. For pericyclic reactions like the Diels-Alder, computational chemistry has become an indispensable tool for elucidating transition state structures, activation energies, and the origins of selectivity. nih.gov

Computational studies, often using Density Functional Theory (DFT), allow for the construction of a comprehensive reaction profile. nih.govbeilstein-journals.org This involves calculating the geometries and energies of the reactants, transition states, intermediates, and products. researchgate.net For the Diels-Alder reaction of 1-methoxybut-3-en-2-one, such studies would model the approach of the dienophile to the two faces of the diene (re/si) and in the two possible orientations (endo/exo). The calculated activation energies for the four possible transition states would reveal the most favorable reaction pathway, thus predicting the major stereoisomer. researchgate.net

These computational models can explain observed selectivities by analyzing factors like steric hindrance, secondary orbital interactions (which stabilize the endo transition state), and distortion/interaction analysis. nih.gov For instance, a computational analysis could quantify the stabilizing effect of the secondary orbital overlap between the dienophile's activating group and the developing π-system of the diene in the endo transition state. Furthermore, these studies can rationalize the regioselectivity by examining the orbital coefficients and charge distributions in the reactants. researchgate.net While specific computational studies on 1-methoxybut-3-en-2-one itself were not highlighted in the search, the methodologies are well-established for similar systems and provide deep mechanistic insights into why a particular regio- and stereoisomer is formed. researchgate.netlongdom.org

Nucleophilic and Electrophilic Transformations

The conjugated system in 1-methoxybut-3-en-2-one and its derivatives provides multiple sites for both nucleophilic and electrophilic attack, leading to a variety of chemical transformations.

Allylic bromides derived from 1-methoxybut-3-en-2-one are versatile substrates for nucleophilic substitution reactions. A common pathway is the S(_N)2' reaction, where a nucleophile attacks the terminal carbon of the double bond, inducing a rearrangement of the double bond and displacement of the leaving group from the allylic position.

For example, the reaction of a hypothetical 4-bromo-1-methoxybut-3-en-2-one with a nucleophile (Nu⁻) could proceed as follows: The nucleophile attacks the C4 carbon, leading to the formation of a new C-Nu bond and the expulsion of the bromide ion from the C2 position, with a concurrent shift of the double bond. The temperature can be a key factor, with higher temperatures potentially favoring an S(_N)1 mechanism through a resonance-stabilized allylic carbocation. stackexchange.com

The isomer, 4-methoxybut-3-en-2-one, is a well-characterized compound that serves as a useful model for understanding the halogenation of this class of enones. chemicalbook.comsigmaaldrich.com Halogenation of α,β-unsaturated ketones can proceed through different mechanisms depending on the reaction conditions.

Under acidic conditions, the halogenation of a ketone occurs at the α-carbon. masterorganicchemistry.com The reaction is catalyzed by acid, which promotes the tautomerization of the ketone to its enol form. eurekaselect.com This enol is the active nucleophile that attacks the halogen (e.g., Cl(_2)).

The mechanism involves several steps:

Protonation of the carbonyl oxygen by the acid catalyst.

Deprotonation at the α-carbon to form the enol intermediate.

The electron-rich double bond of the enol attacks the electrophilic halogen.

Deprotonation of the carbonyl oxygen regenerates the catalyst and yields the α-halogenated ketone.

A key feature of acid-catalyzed halogenation is that it typically results in monohalogenation. The introduction of an electron-withdrawing halogen atom destabilizes the transition state for further halogenation, thus preventing overreaction. eurekaselect.com

The regiochemistry of halogenation of 4-methoxybut-3-en-2-one is dictated by the reaction mechanism.

Acid-Catalyzed Halogenation : As described above, this mechanism leads to substitution at the α-carbon (C3). The reaction proceeds via the enol form, and the nucleophilic attack occurs from the α-carbon to the electrophilic halogen.

Electrophilic Addition to the Alkene : In the absence of an acid catalyst that promotes enolization, electrophilic addition of a halogen across the C=C double bond can occur. This would proceed through a cyclic halonium ion intermediate. masterorganicchemistry.com The subsequent attack by the halide ion would typically result in an anti-addition product. For an unsymmetrical alkene like 4-methoxybut-3-en-2-one, the initial electrophilic attack by the halogen (e.g., Cl⁺) would preferentially occur at the more electron-rich carbon. The electron-donating methoxy group at C4 makes this position more nucleophilic than C3. Therefore, the reaction would likely yield a di-halogenated product, with halogens at both C3 and C4.

Table 2: Predicted Regiochemical Outcomes of Chlorination of 4-Methoxybut-3-en-2-one

| Reaction Condition | Key Intermediate | Position of Chlorination | Product Type |

|---|---|---|---|

| Acidic (e.g., HCl) | Enol | C3 (α-carbon) | α-Monochloro ketone |

Halogenation Reactions (e.g., Chlorination of 4-Methoxybut-3-en-2-one)

Organometallic Reactions

The presence of multiple functional groups—a ketone, a methoxy group, and a vinyl group—renders 1-methoxybut-3-en-2-one and its derivatives versatile substrates in a variety of organometallic reactions. These reactions often proceed with high chemo- and regioselectivity, providing access to complex molecular architectures. The following sections detail specific organometallic transformations involving this class of compounds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. While direct examples involving 1-methoxybut-3-en-2-one are not extensively documented in the reviewed literature, the reactivity of similar oxygen-substituted alkenes in palladium-catalyzed couplings with vinylic bromides provides a strong basis for predicting its behavior.

Typically, in a Suzuki-Miyaura type coupling, a vinyl bromide would react with an organoboron derivative in the presence of a palladium catalyst and a base. For a derivative of 1-methoxybut-3-en-2-one, such as a corresponding allylboronate, the reaction with a vinyl bromide would be expected to proceed via a catalytic cycle involving oxidative addition of the vinyl bromide to a Pd(0) species, followed by transmetalation with the allylboronate and subsequent reductive elimination to afford the coupled product.

An efficient palladium-catalyzed Suzuki-Miyaura reaction has been reported for oxygen-substituted allylboronates with aryl/vinyl bromides, iodides, and triflates, yielding various allylic siloxanes with high efficiency and regioselectivity. organic-chemistry.org This suggests that a boronate derivative of 1-methoxybut-3-en-2-one would be a viable coupling partner. The choice of ligand is crucial in these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos often being employed to facilitate the catalytic cycle and provide robust and wide-ranging substrate scope. rsc.org

The general mechanism for such a coupling is illustrated below:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the vinyl bromide (R-X) to form a Pd(II) complex.

Transmetalation: The organoboron derivative of the methoxybutenone analogue transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the new C-C bond of the product, regenerating the Pd(0) catalyst.

A three-component coupling of vinyl triflates and boronic acids to alkenes, catalyzed by palladium, has also been reported, resulting in selective 1,2- or 1,1-alkene difunctionalization. nih.gov This highlights the versatility of palladium catalysis in constructing complex molecules from simple precursors.

The Mukaiyama aldol (B89426) addition is a powerful carbon-carbon bond-forming reaction that involves the addition of a silyl (B83357) enol ether to an aldehyde or ketone, mediated by a Lewis acid. For a substrate like 1-methoxybut-3-en-2-one, the corresponding silyl enol ether would be a key intermediate. While direct literature on the Mukaiyama aldol reaction of the silyl enol ether of 1-methoxybut-3-en-2-one is limited, the reaction of 2-siloxyindoles with isatins provides a relevant analogy for the construction of 3-hydroxy-3,3'-bioxindoles with high diastereoselectivity. nih.gov

In a hypothetical Mukaiyama aldol reaction involving the silyl enol ether of 1-methoxybut-3-en-2-one and an aldehyde (RCHO), the reaction would be initiated by the activation of the aldehyde by a Lewis acid (e.g., BF₃·OEt₂, TiCl₄). The silyl enol ether would then act as a nucleophile, attacking the activated aldehyde carbonyl. A subsequent aqueous workup would yield the β-hydroxy ketone product.

Reaction Sequence:

Formation of Silyl Enol Ether: 1-methoxybut-3-en-2-one is reacted with a silylating agent (e.g., TMSCl) and a base (e.g., triethylamine) to form the corresponding silyl enol ether.

Mukaiyama Aldol Addition: The silyl enol ether reacts with an aldehyde in the presence of a Lewis acid to form the silyl-protected aldol adduct.

Hydrolysis: The adduct is hydrolyzed to yield the β-hydroxy ketone.

Following the aldol addition, the resulting β-hydroxy ketone can undergo various transformations, including olefination. A common method for olefination is the Wittig reaction or its variants like the Horner-Wadsworth-Emmons reaction. This would involve the conversion of the newly formed hydroxyl group into a leaving group or direct reaction with a phosphonium (B103445) ylide to form a new carbon-carbon double bond, further extending the molecular framework.

| Step | Reactants | Reagents | Product |

| 1 | 1-methoxybut-3-en-2-one, Aldehyde (RCHO) | 1. LDA, TMSCl; 2. Lewis Acid | β-silyl-oxy ketone |

| 2 | β-silyl-oxy ketone | TBAF or H₃O⁺ | β-hydroxy ketone |

| 3 | β-hydroxy ketone, Phosphonium ylide | Base | Olefin |

The insertion of unsaturated molecules into metal-hydride bonds is a fundamental process in organometallic chemistry. In the context of 1-methoxybut-3-en-2-one, the vinyl group represents a site for such an insertion, particularly with a tin-hydride (Sn-H) bond in a reaction known as hydrostannation. This reaction typically proceeds via a radical mechanism or through a concerted addition pathway.

In a radical-mediated hydrostannation, a radical initiator (e.g., AIBN) would generate a tributyltin radical (Bu₃Sn•). This radical would then add to the less substituted carbon of the vinyl group of 1-methoxybut-3-en-2-one, forming a new carbon-centered radical at the α-position to the carbonyl group. This intermediate radical would then abstract a hydrogen atom from another molecule of tributyltin hydride, propagating the radical chain and yielding the hydrostannation product. The regioselectivity is governed by the formation of the more stable α-keto radical.

Alternatively, under polar or Lewis acid-catalyzed conditions, a concerted migratory insertion mechanism may operate. In this scenario, the tin hydride would add across the double bond in a syn-fashion.

The resulting organotin adduct is a versatile synthetic intermediate. The carbon-tin bond can be cleaved and replaced with a variety of other functional groups through transmetalation reactions with other organometallic reagents or through oxidation or halogenation.

Gallium(0) sources, often generated in situ, can act as powerful reducing agents and can participate in single-electron transfer (SET) processes. In a hypothetical reaction with 1-methoxybut-3-en-2-one, a Ga(0) species could initiate a reaction through several mechanistic avenues:

Reductive Dimerization: Two molecules of 1-methoxybut-3-en-2-one could undergo reductive coupling in the presence of Ga(0) to form a dimeric species. This would likely proceed through a radical anion intermediate generated by SET from gallium to the enone.

Barbier-type Reactions: In the presence of an alkyl halide, Ga(0) could facilitate a Barbier-type reaction. The gallium would insert into the carbon-halogen bond to form an organogallium reagent in situ, which would then add to the carbonyl group of 1-methoxybut-3-en-2-one.

Formation of Gallium Enolates: Direct reaction of Ga(0) with the enone could potentially lead to the formation of a gallium enolate. This could occur through an SET mechanism followed by radical recombination or through oxidative addition of a C-H bond alpha to the carbonyl, although the latter is less common for gallium.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would provide critical information about the electronic environment of each hydrogen and carbon atom, respectively, in 1-methoxybut-3-en-2-one. Analysis of chemical shifts, spin-spin coupling, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, would allow for the definitive assignment of the molecular structure.

Despite the utility of this technique, a search of scientific databases has not yielded any experimentally determined ¹H or ¹³C NMR data for 1-methoxybut-3-en-2-one.

Nuclear Overhauser Effect (NOE) spectroscopy is instrumental in determining the through-space proximity of atoms, which is crucial for assigning stereochemistry. For 1-methoxybut-3-en-2-one, NOE studies would be essential to confirm the spatial relationship between the methoxy (B1213986) group and the vinyl protons.

Currently, there are no published studies reporting the use of NOE for the stereochemical assignment of 1-methoxybut-3-en-2-one.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of 1-methoxybut-3-en-2-one, confirming its molecular formula of C₅H₈O₂. nih.gov The fragmentation pattern observed in the mass spectrum would offer valuable insights into the compound's structural components.

While the molecular formula and weight are known nih.gov, detailed experimental mass spectrometry data, including fragmentation patterns for 1-methoxybut-3-en-2-one, are not available in the public domain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-methoxybut-3-en-2-one, the IR spectrum would be expected to show characteristic absorption bands for the carbon-carbon double bond (C=C) of the vinyl group, the carbonyl group (C=O) of the ketone, and the carbon-oxygen (C-O) bond of the methoxy group.

A search of the literature and spectral databases did not locate any experimental IR spectra for 1-methoxybut-3-en-2-one.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The α,β-unsaturated ketone moiety in 1-methoxybut-3-en-2-one would be expected to exhibit characteristic absorption maxima in the UV-Vis spectrum.

There is no published experimental UV-Vis spectroscopic data specifically for 1-methoxybut-3-en-2-one.

X-ray Diffraction Studies

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule. This technique would unambiguously determine bond lengths, bond angles, and stereochemistry of 1-methoxybut-3-en-2-one.

No X-ray diffraction studies have been reported for 1-methoxybut-3-en-2-one in the scientific literature.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

No publicly available single-crystal X-ray diffraction data for 1-methoxybut-3-en-2-one could be located. This technique would typically provide precise bond lengths, bond angles, and crystal packing information, offering an unambiguous determination of its three-dimensional molecular structure in the solid state.

Powder X-ray Diffraction for Crystalline Properties

Similarly, no powder X-ray diffraction (PXRD) patterns for 1-methoxybut-3-en-2-one have been found in the searched resources. PXRD is instrumental in characterizing the crystalline nature of a bulk sample, identifying its crystal phase, and assessing its purity.

Elemental Analysis for Compound Purity and Composition

While the theoretical elemental composition of 1-methoxybut-3-en-2-one (C₅H₈O₂) is approximately 59.98% carbon, 8.05% hydrogen, and 31.96% oxygen, no experimental elemental analysis data has been reported in the available literature to confirm these values for a synthesized sample. This analysis is crucial for verifying the empirical formula and assessing the purity of the compound.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Reaction Pathways and Energy Landscapes

Quantum mechanical calculations are instrumental in elucidating the intricate details of reaction pathways and mapping out the corresponding energy landscapes for reactions involving 1-methoxybut-3-en-2-one. These calculations allow for the theoretical exploration of various possible reaction mechanisms, identifying the most energetically favorable routes. By computing the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a given transformation can be constructed.

For instance, in cycloaddition reactions where 1-methoxybut-3-en-2-one could act as a dienophile, quantum mechanical calculations can predict whether the reaction is likely to proceed and under what conditions. These theoretical investigations can differentiate between concerted and stepwise mechanisms, providing a granular view of the bond-forming and bond-breaking processes. The activation energy barriers calculated for different pathways offer a quantitative measure of reaction feasibility, guiding the design of experimental conditions to favor the desired outcome.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and molecular orbitals of organic compounds like 1-methoxybut-3-en-2-one. DFT calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key aspect of DFT studies. The energy and spatial distribution of these frontier molecular orbitals are critical in predicting the reactivity of 1-methoxybut-3-en-2-one in various reactions. For example, in a Diels-Alder reaction, the relative energies of the HOMO of the diene and the LUMO of the dienophile (or vice-versa) determine the reaction's facility. DFT calculations can precisely determine these orbital energies and shapes, offering predictions about the compound's role as either a nucleophile or an electrophile in different contexts. Furthermore, global reactivity indices such as electrophilicity and nucleophilicity can be calculated to quantify the molecule's reactivity.

Table 1: Representative Data from DFT Analysis of a Substituted Enone

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's stability and reactivity. |

| Electrophilicity Index | 2.8 | Quantifies the electrophilic character of the molecule. |

| Nucleophilicity Index | 1.5 | Quantifies the nucleophilic character of the molecule. |

Transition State Modeling for Mechanistic Understanding of Transformations

The heart of understanding a chemical reaction's mechanism lies in the characterization of its transition state—the fleeting, high-energy arrangement of atoms that exists between reactants and products. Transition state modeling, a key application of computational chemistry, allows for the precise determination of the geometry and energy of these transient structures for reactions involving 1-methoxybut-3-en-2-one.

By locating the transition state on the potential energy surface, chemists can gain a deep understanding of the factors that control the reaction rate and selectivity. For example, in a Michael addition reaction involving 1-methoxybut-3-en-2-one as the acceptor, modeling the transition state can reveal the atomic interactions that favor a particular stereochemical outcome. These models can elucidate the role of catalysts, solvent effects, and substituent effects on the reaction barrier, providing a rational basis for optimizing reaction conditions. The calculated vibrational frequencies of the transition state structure can confirm its identity as a true saddle point on the energy landscape.

In Silico Predictions and Confirmation of Stereochemical Outcomes

One of the most powerful applications of computational chemistry is the in silico prediction and confirmation of the stereochemical outcomes of chemical reactions. For a molecule like 1-methoxybut-3-en-2-one, which can participate in reactions that generate new stereocenters, theoretical predictions of stereoselectivity are invaluable.

Computational models can be used to calculate the energies of the diastereomeric transition states that lead to different stereoisomeric products. The energy difference between these transition states, even if small, can be used to predict the ratio of stereoisomers that will be formed. This is particularly useful in asymmetric synthesis, where understanding the origins of enantioselectivity is crucial. For instance, in a catalyzed Diels-Alder or Michael addition reaction, computational modeling can illustrate how a chiral catalyst interacts with 1-methoxybut-3-en-2-one to favor the formation of one enantiomer over the other. These in silico predictions can then be used to guide the selection of catalysts and reaction conditions to achieve high levels of stereocontrol, which can later be confirmed by experimental results.

Table 2: In Silico Prediction of Stereoselectivity in a Michael Addition

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio (syn:anti) |

| TS-syn | 0.0 | 95 |

| TS-anti | 1.5 | 5 |

Applications in Natural Product Total Synthesis

Role as a Key Fragment in the Construction of Polyketide Macrolides

Polyketide macrolides are a class of complex natural products known for their diverse biological activities. The synthesis of these large, intricate molecules often relies on a convergent strategy, where smaller, key fragments are prepared and then joined together. Derivatives of 1-methoxybut-3-en-2-one have proven to be essential synthons for constructing specific portions of these macrolides.

A critical fragment in the synthesis of certain polyketide macrolides is the bromomethoxydiene (BMD) moiety. nih.govresearchgate.net Specifically, the compound (E)-4-Bromo-3-methoxybut-3-en-2-one, a brominated derivative of 1-methoxybut-3-en-2-one, has been synthesized and identified as a key component for the polyhydroxylated chains found in phormidolides and oscillariolides. nih.govresearchgate.net The synthesis of this bromo-derivative was a significant step, as it provided a stable and reactive handle to introduce the terminal BMD unit into the growing macrolide structure. nih.gov Various synthetic strategies have been developed for the stereoselective preparation of these 4-bromo-3-methoxybut-3-en-2-ones, highlighting their importance in the field. nih.gov

The BMD fragment is strategically crucial for the total synthesis of oscillariolides and phormidolides, which are secondary metabolites isolated from marine organisms. nih.govresearchgate.net The (E)-4-Bromo-3-methoxybut-3-en-2-one fragment represents the terminal part of the complex polyhydroxylated (polyol) chain common to these natural products. nih.gov Preliminary studies have demonstrated the successful introduction of the BMD unit within the polyol chain. nih.gov This strategic placement allows for subsequent chemical reactions to elaborate the rest of the long, stereochemically rich polyol structure, ultimately leading to the total synthesis of these complex marine natural products. nih.gov

| Application Area | Key Fragment | Target Molecules | Reference |

| Polyketide Macrolide Synthesis | (E)-4-Bromo-3-methoxybut-3-en-2-one | Oscillariolides, Phormidolides A-C | nih.govresearchgate.net |

Precursors for Complex Ligand Structures in Coordination Chemistry

In coordination chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex. The ketone functional group in 1-methoxybut-3-en-2-one allows it to serve as a precursor for the synthesis of Schiff base ligands, which are a versatile class of compounds known for their ability to form stable complexes with a wide range of metal ions. researchgate.netscispace.com

Schiff bases are typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as a ketone or aldehyde. researchgate.netscispace.com 1-methoxybut-3-en-2-one can react with various polyamines to create multidentate ligands, which are capable of binding to a metal ion through multiple donor atoms. pressbooks.pub For instance, reacting two equivalents of the ketone with a diamine containing additional donor groups could theoretically lead to the formation of a tetradentate ligand (a ligand with four donor atoms). By carefully selecting the amine starting material, ligands with specific donor atom sets, such as the [N4O4] type, can be designed. These multidentate ligands, often referred to as chelating agents, form more stable complexes with metal ions compared to monodentate ligands. pressbooks.pubscience.gov The synthesis of unsymmetrical tetradentate Schiff bases is an area of particular interest in ligand design. mdpi.com

Once a multidentate Schiff base ligand is synthesized from a precursor like 1-methoxybut-3-en-2-one, it can be used to form coordination complexes with various transition metal ions. scispace.com The donor atoms within the ligand (typically nitrogen from the imine group and oxygen atoms) donate lone pairs of electrons to the metal ion, forming coordinate covalent bonds. pressbooks.pub This process is known as chelation. pressbooks.pubchemrxiv.org Schiff base ligands are known to form stable complexes with metals such as cobalt(II), copper(II), zinc(II), and nickel(II). mdpi.com The geometry of the resulting complex, such as square planar or octahedral, is influenced by the structure of the ligand and the coordination preferences of the metal ion. mdpi.com For example, tetradentate Schiff base ligands can form stable, often square planar, complexes with Nickel(II) ions.

| Precursor | Reaction Type | Ligand Type | Metal Ion Examples |

| 1-methoxybut-3-en-2-one | Condensation with amines | Multidentate Schiff Base (e.g., [N4O4]) | Ni(II), Co(II), Cu(II), Zn(II) |

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of sophisticated catalytic systems is paramount to unlocking the full synthetic potential of 1-methoxybut-3-en-2-one. Future research is anticipated to focus on catalysts that can precisely control the reactivity and stereoselectivity of its transformations.

Organocatalysis, in particular, presents a fertile ground for innovation. Chiral amines, such as derivatives of proline, and hydrogen-bonding catalysts, like thioureas and squaramides, are expected to be effective in promoting asymmetric reactions. For instance, in reactions involving the isomer (E)-4-methoxybut-3-en-2-one, pyrrolidine (B122466) catalysis has been observed to lead to substitution of the methoxy (B1213986) group rather than the anticipated oxa-Diels-Alder reaction rsc.org. This highlights the need for novel catalysts that can steer the reaction towards the desired pathway, potentially through synergistic activation of both the enone and the reaction partner.

Furthermore, the exploration of metal-based catalysts could offer unique reactivity. Lewis acids are known to catalyze the Nazarov cyclization of divinyl ketones, a reaction class to which derivatives of 1-methoxybut-3-en-2-one could belong researchgate.netorganic-chemistry.orgnih.govorganicreactions.orgthermofisher.com. The development of chiral Lewis acid catalysts could enable enantioselective cyclizations, leading to valuable cyclopentenone structures. Additionally, dinuclear zinc complexes have shown promise in catalyzing the direct asymmetric aldol (B89426) reaction of methyl vinyl ketone, suggesting that similar catalytic systems could be adapted for 1-methoxybut-3-en-2-one to achieve highly enantioselective C-C bond formations nih.gov.

A summary of potential catalytic systems for 1-methoxybut-3-en-2-one is presented in the table below.

| Catalyst Class | Potential Reaction | Desired Outcome |

| Chiral Amines (e.g., Proline derivatives) | Michael Addition, Cycloadditions | High enantioselectivity |

| Hydrogen-Bonding Catalysts (e.g., Thioureas) | Asymmetric Conjugate Addition | Control of stereochemistry |

| Chiral Lewis Acids | Nazarov Cyclization | Enantioselective synthesis of cyclopentenones |

| Dinuclear Zinc Complexes | Aldol Reaction | Asymmetric synthesis of β-hydroxy vinyl ketones |

Exploration of New Transformations and Reaction Pathways for Diverse Functionalization

The unique electronic properties of 1-methoxybut-3-en-2-one, stemming from the interplay between the methoxy group, the ketone, and the vinyl moiety, open up a plethora of possibilities for new chemical transformations.

Cycloaddition Reactions: As a substituted vinyl ketone, 1-methoxybut-3-en-2-one is an ideal candidate for various cycloaddition reactions. While Diels-Alder reactions are a clear possibility, with the enone acting as a dienophile, other cycloadditions such as [2+2] and [4+3] cycloadditions could lead to the synthesis of novel carbocyclic and heterocyclic frameworks libretexts.org. The methoxy group is expected to influence the regioselectivity and stereoselectivity of these reactions. For instance, the reaction of a structurally related compound, (Z)-1-methoxybut-1-en-3-yne, has been explored in Diels-Alder reactions, indicating the potential for such transformations arkat-usa.orgresearchgate.net.

Michael Addition and Conjugate Additions: The electron-deficient β-carbon of the vinyl group makes 1-methoxybut-3-en-2-one an excellent Michael acceptor. Research into the addition of a wide range of soft nucleophiles, including stabilized enolates, organocuprates, and thiols, will likely be a significant area of investigation. The development of asymmetric Michael additions, potentially using the aforementioned organocatalysts, would provide access to a wide array of chiral building blocks.

Nazarov Cyclization: If 1-methoxybut-3-en-2-one can be elaborated into a divinyl ketone structure, the Nazarov cyclization offers a powerful method for the synthesis of functionalized cyclopentenones researchgate.netorganic-chemistry.orgnih.govorganicreactions.orgthermofisher.com. The methoxy substituent could play a crucial role in directing the regioselectivity of the cyclization and influencing the electronic properties of the resulting pentadienyl cation intermediate.

The table below outlines potential reaction pathways for 1-methoxybut-3-en-2-one.

| Reaction Type | Potential Reaction Partners | Expected Product Class |

| Diels-Alder Cycloaddition | Dienes | Substituted cyclohexenes |

| [2+2] Cycloaddition | Alkenes | Functionalized cyclobutanes |

| Michael Addition | Soft nucleophiles (enolates, amines, thiols) | 1,5-dicarbonyl compounds and analogues |

| Nazarov Cyclization (of derivatives) | - | Substituted cyclopentenones |

Design and Synthesis of Advanced Functional Materials Utilizing 1-Methoxybut-3-en-2-one Scaffolds

The vinyl group in 1-methoxybut-3-en-2-one makes it a valuable monomer for the synthesis of novel polymers and functional materials. The presence of the methoxy and ketone functionalities offers opportunities for post-polymerization modification and for tuning the material's properties.

Functional Polymers: The polymerization of vinyl ketones is a known strategy for creating photo-responsive polymers. It is conceivable that polymers derived from 1-methoxybut-3-en-2-one could exhibit interesting properties such as photodegradability or stimuli-responsiveness. The methoxy group could influence the polymer's solubility, thermal stability, and mechanical properties. Research in this area could lead to the development of new photoresists, degradable plastics, or smart materials.

Hybrid Organic-Inorganic Materials: The carbonyl group in the 1-methoxybut-3-en-2-one unit can act as a coordination site for metal ions, opening the door to the creation of hybrid organic-inorganic materials. For example, vinyl-functionalized siloxanes have been used as precursors for such materials mdpi.comresearchgate.net. By incorporating 1-methoxybut-3-en-2-one into polymer backbones or as a ligand for metal-organic frameworks (MOFs), it may be possible to design materials with tailored electronic, magnetic, or catalytic properties.

Future research in this domain could explore the following areas:

| Material Class | Synthetic Approach | Potential Applications |

| Functional Polymers | Radical or anionic polymerization of 1-methoxybut-3-en-2-one | Photoresists, degradable polymers, smart coatings |

| Hybrid Materials | Coordination of polymeric scaffolds containing 1-methoxybut-3-en-2-one units with metal ions | Catalysis, sensors, electronic materials |

| Modified Surfaces | Grafting of 1-methoxybut-3-en-2-one onto surfaces followed by further chemical modification | Biomaterials, separation membranes |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methoxybut-3-en-2-one, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves Claisen-Schmidt condensation or oxidation of allyl ether precursors. Key steps include:

- Reagent Selection : Use of methoxyacetone and acrolein under acidic catalysis (e.g., H₂SO₄) .

- Purification : Fractional distillation or column chromatography to isolate the product.

- Characterization : Confirm structure via H/C NMR (peaks at δ 3.3 ppm for methoxy group and δ 5.5–6.2 ppm for olefinic protons) and IR (C=O stretch ~1700 cm⁻¹) .

- Challenges : Competing side reactions (e.g., polymerization of the enone system) require inert atmospheres (N₂/Ar) and controlled temperatures (0–5°C) .

Q. Which analytical techniques are most reliable for characterizing 1-methoxybut-3-en-2-one, and how should data interpretation address common pitfalls?

- Methodological Answer :

- Chromatography : GC-MS to confirm molecular ion (m/z 114) and assess purity (>95%) .

- Spectroscopy : UV-Vis (λ_max ~220 nm for α,β-unsaturated ketone) and tandem MS/MS for fragmentation patterns.

- Pitfalls : Overlapping NMR signals (e.g., allylic protons) can be resolved using 2D techniques (COSY, HSQC) .

Q. What safety protocols are critical when handling 1-methoxybut-3-en-2-one in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile vapors.

- Waste Disposal : Neutralize acidic byproducts before disposal; collect organic waste in halogen-resistant containers .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanisms of 1-methoxybut-3-en-2-one in nucleophilic additions or Diels-Alder reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates.

- Isotopic Labeling : Use O-labeled carbonyl groups to track regioselectivity in cycloadditions.

- Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to calculate transition-state energies and predict stereochemical outcomes .

Q. How should contradictory data on the stability of 1-methoxybut-3-en-2-one under varying pH conditions be resolved?

- Methodological Answer :

- Systematic Replication : Repeat experiments with standardized buffers (pH 2–12) and controlled humidity.

- Analytical Validation : Use LC-MS to detect degradation products (e.g., hydrolysis to methoxyacetic acid).

- Meta-Analysis : Compare results across studies to identify confounding variables (e.g., trace metal catalysts) .

Q. What computational strategies are effective for predicting the reactivity of 1-methoxybut-3-en-2-one in complex reaction environments?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of DMSO vs. hexane) on reaction pathways.

- Docking Studies : Model interactions with enzymes (e.g., ketone reductases) to explore biocatalytic applications.

- Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions .

Q. How can researchers design experiments to investigate the photostability of 1-methoxybut-3-en-2-one for applications in photoactive materials?

- Methodological Answer :

- Accelerated Aging Tests : Expose samples to UV light (254–365 nm) and monitor degradation via GC-MS.

- Quenching Studies : Add stabilizers (e.g., hindered amine light stabilizers) and compare half-lives.

- Theoretical Calculations : Use TD-DFT to predict excited-state behavior and identify chromophores responsible for photodegradation .

Methodological Best Practices

- Data Reproducibility : Document all experimental parameters (temperature, solvent purity, catalyst loading) in supplemental materials .

- Ethical Reporting : Disclose conflicts of interest and share raw data via repositories to enable peer validation .

- Interdisciplinary Collaboration : Engage statisticians for robust experimental design and meta-analysts for reconciling contradictory findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.